molecular formula C17H18Cl2N2O3S B2532134 N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide CAS No. 1009251-83-5

N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide

Numéro de catalogue B2532134
Numéro CAS: 1009251-83-5
Poids moléculaire: 401.3
Clé InChI: INWURSRRXARIJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Applications De Recherche Scientifique

Sulfonamides in Therapeutic Applications

Sulfonamides have been a cornerstone in medicinal chemistry due to their presence in a wide array of clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing their versatile therapeutic applications. Notably, novel drugs such as apricoxib and pazopanib, which also incorporate the sulfonamide group, exhibit significant antitumor activity. The literature emphasizes the ongoing need for novel sulfonamides to serve as selective drugs across various domains, including antiglaucoma, antitumor, and diagnostic tools, highlighting the privileged nature of this structural motif in drug discovery (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Applications

Sulfonamide CAIs play a critical role in managing glaucoma, one of the major causes of blindness globally. These inhibitors work by reducing intraocular pressure, showcasing the importance of developing new CAIs to address the urgent need for innovative treatments in this field. Most patents in this area deal with sulfonamide CAIs incorporating nitric oxide-donating moieties and hybrids incorporating sulfonamide and prostaglandin analogs (Masini, Carta, Scozzafava, & Supuran, 2013).

Diuretics and Cardiovascular Applications

Sulfonamide-containing diuretics, acting through carbonic anhydrase inhibition, have shown efficacy in managing cardiovascular diseases and obesity. These drugs provide a polypharmacological approach, indicating potential benefits beyond their primary indications. The inhibition of renal carbonic anhydrases by these compounds has implications for blood pressure regulation and organ protection, emphasizing the importance of sulfonamides in cardiovascular therapeutics (Carta & Supuran, 2013).

Anticancer and Neurological Disorders

Sulfonamide analogs, particularly N-sulfonylamino azinones, have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. These compounds have also shown promise in treating neurological disorders due to their role as competitive AMPA receptor antagonists, suggesting their potential in addressing epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Propriétés

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWURSRRXARIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.